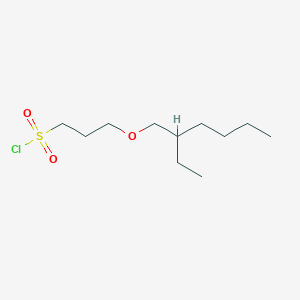
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
化学反応の分析
Types of Reactions: 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., methanol), or (e.g., thiophenol) are commonly used.
Major Products Formed:
Nucleophilic substitution: The major products are the corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
科学的研究の応用
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonate esters, sulfonamides, or sulfonate thioesters . This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .
類似化合物との比較
3-((2-Ethylhexyl)oxy)propane-1,2-diol: This compound has similar structural features but contains two hydroxyl groups instead of a sulfonyl chloride group.
3-((2-Ethylhexyl)oxy)propane-1-sulfonic acid: This compound is the hydrolyzed form of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride and contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile reagent in organic synthesis and a valuable tool for modifying biomolecules .
特性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC名 |
3-(2-ethylhexoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-3-5-7-11(4-2)10-15-8-6-9-16(12,13)14/h11H,3-10H2,1-2H3 |
InChIキー |
GHSVZFNWMYJNKO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
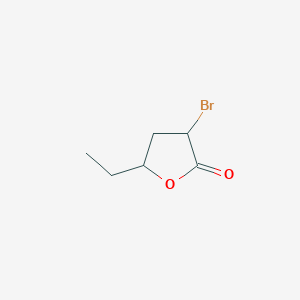
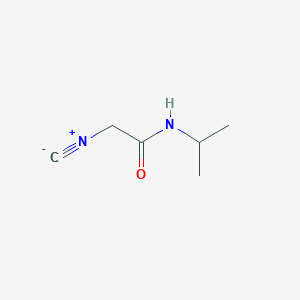
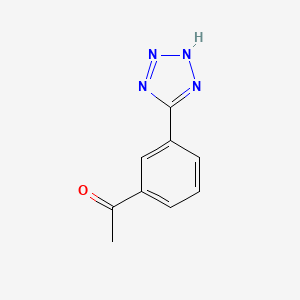
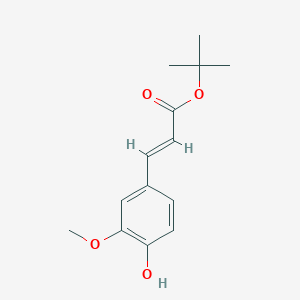
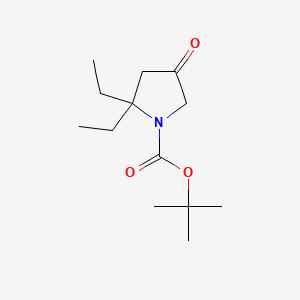
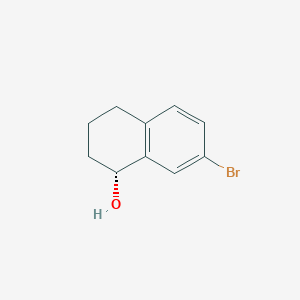
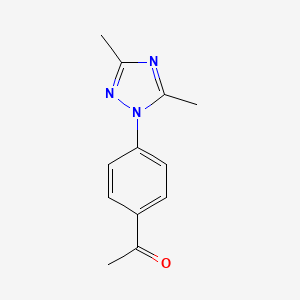
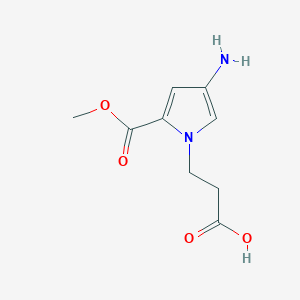

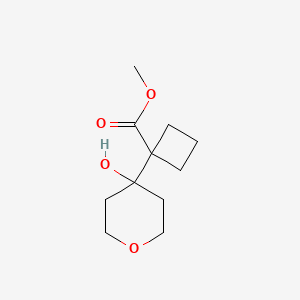
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)


